An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4,5-dimethoxybenzyl alcohol
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4,5-dimethoxybenzyl alcohol, a key intermediate in pharmaceutical synthesis. This document includes a summary of its chemical data, detailed experimental protocols for its synthesis and characterization, and visual representations of key workflows to support research and development activities.
Core Chemical and Physical Properties
2-Bromo-4,5-dimethoxybenzyl alcohol is a substituted benzyl alcohol that serves as a crucial building block in the synthesis of various organic molecules, most notably as an intermediate in the preparation of Pinaverium Bromide, a spasmolytic agent.[1][2] Its chemical structure features a bromine atom and two methoxy groups on the benzene ring, which influence its reactivity and physical properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Bromo-4,5-dimethoxybenzyl alcohol.
| Property | Value | Reference(s) |
| CAS Number | 54370-00-2 | [2][3] |
| Molecular Formula | C₉H₁₁BrO₃ | [2][3] |
| Molecular Weight | 247.09 g/mol | [2] |
| Appearance | White to pink-purple crystalline powder | [3] |
| Melting Point | 95-100 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water and hexane; Soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol, and toluene. | |
| Purity (by HPLC) | ≥97.5% | [3] |
Synthesis and Purification
The synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol is most commonly achieved through the reduction of 2-bromo-4,5-dimethoxybenzoic acid.
Experimental Protocol: Synthesis via Reduction
This protocol details the synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol from 2-bromo-4,5-dimethoxybenzoic acid using lithium aluminium hydride (LiAlH₄) as the reducing agent.
Materials:
-
2-bromo-4,5-dimethoxybenzoic acid
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Diethyl ether
-
Hexane
-
Silica gel for column chromatography
-
Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an argon atmosphere, suspend lithium aluminium hydride (2.5 equivalents) in anhydrous THF.
-
Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve 2-bromo-4,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 31 hours at room temperature.
-
Quenching: After the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add sodium sulfate decahydrate to the flask to quench the excess LiAlH₄. Stir the resulting mixture for 16 hours at room temperature.
-
Work-up: Filter the solid from the reaction mixture and wash it thoroughly with THF. Combine the filtrate and the washings.
-
Purification: Concentrate the combined organic solution under reduced pressure using a rotary evaporator. The resulting residue is then purified by silica gel column chromatography using a mixture of hexane and diethyl ether (1:1 v/v) as the eluent to afford 2-Bromo-4,5-dimethoxybenzyl alcohol as a white solid.[4]
Spectroscopic Characterization
The identity and purity of the synthesized 2-Bromo-4,5-dimethoxybenzyl alcohol can be confirmed by various spectroscopic methods.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is typically recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Expected Chemical Shifts:
-
δ 7.01 (s, 2H, Ar-H)
-
δ 4.68 (s, 2H, -CH₂OH)
-
δ 3.89 (s, 3H, -OCH₃)
-
δ 3.87 (s, 3H, -OCH₃)
-
δ 2.11 (br s, 1H, -OH)[4]
-
-
-
¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument at 75 MHz using CDCl₃ as the solvent.
-
Expected Chemical Shifts:
-
δ 148.9, 148.5, 131.8, 115.3, 112.5, 111.8 (Aromatic carbons)
-
δ 64.9 (-CH₂OH)
-
δ 56.2, 56.0 (-OCH₃)[4]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum should conform to the standard spectrum for 2-Bromo-4,5-dimethoxybenzyl alcohol.[3]
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The mass spectrum is acquired using an electron ionization source. The molecular ion peak (M⁺) is expected at m/z 246, corresponding to the molecular weight of the compound.[4]
Stability and Reactivity
2-Bromo-4,5-dimethoxybenzyl alcohol is stable under normal storage conditions.[3] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[5]
Incompatible Materials: This compound is incompatible with acids, acid anhydrides, and acid chlorides.[3]
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3]
Applications in Drug Development
The primary application of 2-Bromo-4,5-dimethoxybenzyl alcohol in drug development is as a key intermediate in the synthesis of Pinaverium Bromide.[1][6] It can also be used in the synthesis of rotenoids. Its functional groups, the alcohol and the aryl bromide, allow for a variety of subsequent chemical transformations, making it a valuable building block for creating diverse molecular scaffolds for drug discovery. For instance, the alcohol can be oxidized to an aldehyde or converted to an ether, while the aryl bromide can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
This technical guide provides essential information for the handling, synthesis, and characterization of 2-Bromo-4,5-dimethoxybenzyl alcohol, facilitating its effective use in research and drug development.
References
- 1. 2-BROMO-4,5-DIMETHOXYBENZYL ALCOHOL | 54370-00-2 [chemicalbook.com]
- 2. 2-Bromo-4,5-dimethoxybenzyl Alcohol - CAS - 54370-00-2 | Axios Research [axios-research.com]
- 3. 342210050 [thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-4,5-dimethoxybenzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
![(1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine](https://www.medchemexpress.com/cas_pic/135964-95-3.gif)

